4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride
CAS No.: 108983-83-1
Cat. No.: VC21349224
Molecular Formula: C19H24N2O 2HCl
Molecular Weight: 296.42 2x36.46
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 108983-83-1 |
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Molecular Formula | C19H24N2O 2HCl |
Molecular Weight | 296.42 2x36.46 |
IUPAC Name | 2-(4-benzhydrylpiperazin-1-yl)ethanol;dihydrochloride |
Standard InChI | InChI=1S/C19H24N2O.2ClH/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18;;/h1-10,19,22H,11-16H2;2*1H |
Standard InChI Key | DJRDCMNGICGKGJ-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Canonical SMILES | C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
Chemical Identity and Structure
Nomenclature and Identification
Physical and Chemical Properties
Molecular Properties
4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride possesses specific physical and chemical characteristics that define its behavior in various environments:
The dihydrochloride salt form enhances water solubility compared to the free base, making it potentially more suitable for various pharmaceutical applications and biological assays. This property is particularly important for compounds used in pharmaceutical research, as it affects bioavailability and formulation strategies.
Structural Analysis
The compound's structural features contribute to its chemical behavior and potential biological activity:
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The piperazine ring provides a rigid structure with two nitrogen atoms capable of acting as hydrogen bond acceptors
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The diphenylmethyl group contributes lipophilicity and potential interactions with hydrophobic binding pockets in biological targets
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The hydroxyethyl chain introduces polarity and potential for hydrogen bonding
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The dihydrochloride salt formation improves aqueous solubility while maintaining the core structural features
These structural elements collectively determine the compound's physical properties, chemical reactivity, and potential interactions with biological systems.
Pharmaceutical Relevance
Relationship to Cetirizine
One of the most significant aspects of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride is its structural relationship to cetirizine, a widely used second-generation antihistamine. The compound is specifically identified as "Cetirizine Related Compound B" in pharmaceutical contexts, suggesting its importance in cetirizine research and quality control . This relationship is evident in the compound's alternative name "Deschlorodesacetic Cetirizine," which indicates it lacks certain structural elements present in cetirizine itself .
The structural similarity to cetirizine suggests potential antihistaminic properties, though likely with different pharmacokinetic and pharmacodynamic profiles. The absence of the carboxylic acid group found in cetirizine may affect receptor binding affinity and selectivity, potentially resulting in distinct biological activities.
Applications in Pharmaceutical Research
As a pharmaceutical reference standard, 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride serves several important functions:
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Quality control reference for cetirizine manufacturing
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Analytical standard for impurity profiling
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Research tool for structure-activity relationship studies
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Potential intermediate in antihistamine drug synthesis
The compound's classification as an Active Pharmaceutical Ingredient (API) for research further supports its relevance in pharmaceutical development contexts . Its availability through chemical suppliers like Sigma-Aldrich and CymitQuimica (though reportedly discontinued by the latter) indicates its recognized value in research settings .
Pharmacological Implications
Based on its structural features, this compound may exhibit pharmacological properties typical of piperazine derivatives with diphenylmethyl substituents:
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Potential interaction with histamine receptors (particularly H1 receptors)
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Possible central nervous system activity due to lipophilicity sufficient for blood-brain barrier penetration
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Potential for multiple receptor interactions typical of compounds with piperazine cores
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Modified pharmacokinetic profile compared to cetirizine due to structural differences
Related Compounds and Structural Analogs
Parent Compound
The parent compound of 4-(Diphenylmethyl)-1-piperazineethanol dihydrochloride is identified as 4-(Diphenylmethyl)-1-piperazineethanol (CID 4742573 in PubChem) . This represents the free base form without the hydrochloride salt components. The parent compound retains the core structural features but exhibits different physicochemical properties, particularly regarding solubility and crystallinity.
Structural Analogs
Several structural analogs bear similarity to this compound, including:
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4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol diHCl (CAS: 164726-80-1)
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Other piperazine derivatives with various substituents on the piperazine ring
These structural relationships provide context for understanding the compound's chemical classification and potential biological activities. The presence of various analogues in chemical supplier catalogs suggests an established research interest in this chemical class.
Relationship to Other Pharmaceutical Compounds
Beyond cetirizine, the compound shares structural similarities with other pharmaceutical agents featuring piperazine rings and diphenylmethyl groups, including some antipsychotics, anxiolytics, and antihistamines. The diphenylmethyl (benzhydryl) group is a common pharmacophore in various CNS-active compounds, contributing to receptor binding through hydrophobic interactions.
As a pharmaceutical reference standard, rigorous analytical characterization would be essential for this compound. Standard analytical methods would likely include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
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Elemental analysis for compositional confirmation
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X-ray crystallography for three-dimensional structural determination
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High-Performance Liquid Chromatography (HPLC) for purity assessment
These analytical techniques would ensure the compound's identity, purity, and structural integrity for research applications.
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